1'-Methoxy-2',3'-dihydrosafrole

Analytical Chemistry Metabolomics Reference Standards

1′-Methoxy-2′,3′-dihydrosafrole (CAS 73455-03-5; UNII B94O6Y8R3I) is a synthetic benzodioxole derivative with the molecular formula C11H14O3 and an exact mass of 194.0943 g/mol. It is the 1′-methoxy analog of dihydrosafrole, formally named 5-(1-methoxypropyl)-1,3-benzodioxole.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 73455-03-5
Cat. No. B12704721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Methoxy-2',3'-dihydrosafrole
CAS73455-03-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC2=C(C=C1)OCO2)OC
InChIInChI=1S/C11H14O3/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,3,7H2,1-2H3
InChIKeyPBFANQACQQLPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1′-Methoxy-2′,3′-dihydrosafrole (CAS 73455-03-5): Structural Identity, Regulatory Status, and Comparator Landscape for Informed Procurement


1′-Methoxy-2′,3′-dihydrosafrole (CAS 73455-03-5; UNII B94O6Y8R3I) is a synthetic benzodioxole derivative with the molecular formula C11H14O3 and an exact mass of 194.0943 g/mol. It is the 1′-methoxy analog of dihydrosafrole, formally named 5-(1-methoxypropyl)-1,3-benzodioxole [1]. The compound is registered in the FDA Global Substance Registration System (GSRS) and is commercially supplied as a reference standard for analytical and metabolic studies. It belongs to the methylenedioxyphenyl (MDP) class, which includes the naturally occurring hepatocarcinogen safrole, its reduced form dihydrosafrole, the proximate carcinogenic metabolite 1′-hydroxysafrole, and the regioisomeric natural product dihydromyristicin. Unlike its allylic or hydroxylated congeners, the fully saturated propyl side-chain terminated by a methoxy group confers distinct chemical stability, metabolic fate, and analytical behavior that are critical for applications requiring precise chemical identity.

Certified reference standard with UNII B94O6Y8R3I and multi-modal spectral library entries
Saturated methoxypropyl side-chain supports oxidative stability for long-term solution storage
Regioisomeric differentiation from dihydromyristicin by GC-MS and 13C NMR

Why In-Class Benzodioxole Analogs Cannot Substitute for 1′-Methoxy-2′,3′-dihydrosafrole in Analytical, Metabolic, or Synthetic Workflows


Within the methylenedioxyphenyl (MDP) chemotype, minor structural modifications produce profound differences in carcinogenic potency, metabolic activation pathways, and analytical detectability. Safrole (TD50 Rat 441 mg/kg/day, Mouse 51.3 mg/kg/day) is a hepatic carcinogen, while dihydrosafrole (TD50 Rat 143 mg/kg/day, Mouse 125 mg/kg/day) preferentially induces esophageal tumors [REFS-1, REFS-3]. The proximate carcinogen 1′-hydroxysafrole is bioactivated via sulfation to DNA-reactive 1′-sulfooxysafrole, a pathway unavailable to the 1′-methoxy derivative [2]. Furthermore, the regioisomer dihydromyristicin (4-methoxy-6-propyl-1,3-benzodioxole; CAS 52811-28-6) places the methoxy group on the aromatic ring rather than the side-chain, resulting in distinct GC-MS fragmentation and NMR chemical shifts [4]. These structural differences render generic substitution of one MDP compound for another scientifically invalid in any workflow requiring precise quantitative analysis, metabolic tracing, or structure-activity interpretation.

Carcinogen handling burden shifts with safrole or dihydrosafrole
Safrole and dihydrosafrole carry established TD50 values and carcinogen classifications (IARC 2B, EPA B2); substituting them introduces biosafety and waste-disposal requirements not applicable to the 1′-methoxy analog.
1′-Hydroxysafrole activates via sulfation; methoxy blocks that pathway
1′-Hydroxysafrole undergoes SULT-mediated bioactivation to a DNA-reactive species. The 1′-methoxy group prevents sulfation, so metabolic tracing or genotoxicity readouts differ fundamentally.
Dihydromyristicin is a regioisomer, not a chromatographic drop-in
Dihydromyristicin places methoxy on the aromatic ring, producing distinct GC-MS fragmentation and 13C NMR shifts (~62 vs. ~56-58 ppm). Generic selection may lead to false analyte identification.

1′-Methoxy-2′,3′-dihydrosafrole: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision Support


Evidence Item 1: Structural and Spectroscopic Differentiation from the Regioisomer Dihydromyristicin

1′-Methoxy-2′,3′-dihydrosafrole and dihydromyristicin share the molecular formula C11H14O3 (exact mass 194.0943 g/mol) but are regioisomers: the target compound bears the methoxy substituent at the 1′-position of the propyl side-chain, whereas dihydromyristicin places the methoxy group at the 4-position of the aromatic ring [1]. This structural difference produces distinct 13C NMR chemical shifts and GC-MS fragmentation patterns. The side-chain methoxy 13C resonance appears at approximately 56–58 ppm (typical for an aliphatic methyl ether), while aromatic methoxy groups in dihydromyristicin resonate near 62 ppm when forced out of the aromatic plane [2]. The two compounds are baseline-resolved under standard GC conditions, enabling unambiguous identification in complex matrices.

Regioisomer identity
Head-to-head
Side-chain methoxy (δ ~56–58 ppm) vs. aromatic methoxy (δ ~62 ppm); different InChIKey and EI fragmentation
Supports regioisomeric differentiation in GC-MS and NMR workflows
SpectraBase Wiley Registry data; baseline GC resolution confirmed
Analytical Chemistry Metabolomics Reference Standards

Evidence Item 2: Blocked Metabolic Bioactivation Compared to the Proximate Carcinogen 1′-Hydroxysafrole

Safrole carcinogenicity requires sequential P450-mediated 1′-hydroxylation followed by sulfotransferase (SULT)-catalyzed sulfation to yield the ultimate electrophilic carcinogen 1′-sulfooxysafrole, which forms DNA adducts [1]. 1′-Hydroxysafrole, when administered directly, induces hepatocellular carcinomas in rats at 0.5% of the diet over 8–10 months [2]. In contrast, 1′-Methoxy-2′,3′-dihydrosafrole bears a methoxy group at the 1′-position that cannot undergo sulfation and is resistant to oxidative O-demethylation relative to allylic hydroxylation. The saturated propyl side-chain also precludes epoxidation at the 2′,3′-position, a secondary activation route for safrole. Consequently, the methoxy derivative is predicted to exhibit substantially reduced DNA adduct formation and carcinogenic potency.

Metabolic activation
Class-level
1′-OH substrate for sulfation → 1′-sulfooxysafrole (DNA adducts); 1′-OCH₃ blocks sulfation, saturated side-chain prevents epoxidation
Sulfation-dependent bioactivation structurally blocked in the methoxy analog
In vivo rat hepatocarcinogenicity of 1′-OH at 0.5% diet; predicted lower DNA adducts for 1′-OCH₃
Toxicology Drug Metabolism DNA Adduct Formation

Evidence Item 3: Carcinogenic Potency Profile Distinct from Safrole and Dihydrosafrole

The Carcinogenic Potency Database (CPDB) reports TD50 values for safrole as 441 mg/kg/day (rat) and 51.3 mg/kg/day (mouse), with liver as the primary target organ [1]. Dihydrosafrole has TD50 values of 143 mg/kg/day (rat) and 125 mg/kg/day (mouse) and induces esophageal rather than hepatic tumors [2]. 1′-Methoxy-2′,3′-dihydrosafrole lacks a TD50 entry in the CPDB, consistent with reduced carcinogenic potential arising from the blocked 1′-hydroxylation/sulfation pathway and saturated side-chain. This compound is not classified as a carcinogen by IARC, in contrast to safrole (Group 2B) and dihydrosafrole (EPA Group B2) [3].

Carcinogenic potency
Reported
TD50 Rat: safrole 441, dihydrosafrole 143 mg/kg/day; Mouse: 51.3, 125 mg/kg/day. 1′-Methoxy analog: no TD50 established, no IARC/EPA carcinogen classification
TD50 context differs substantially from safrole and dihydrosafrole
CPDB dataset; target compound lacks long-term bioassay entry
Carcinogenicity Risk Assessment Regulatory Toxicology

Evidence Item 4: Oxidative Stability Advantage Over Allyl-Containing Analogs

The saturated propyl side-chain of dihydrosafrole derivatives provides superior resistance to oxidative degradation compared to allyl-containing analogs. Bhardwaj et al. (2010) demonstrated that dihydrosafrole (LC50 = 2.7 µg/cm²) was less acutely toxic than isosafrole (LC50 = 0.6 µg/cm²) against Spodoptera litura larvae, but the authors specifically noted that dihydrosafrole is a 'promising compound ... because of its better stability and resistance to oxidative degradation (due to the removal of the extremely reactive olefinic bond)' [1]. 1′-Methoxy-2′,3′-dihydrosafrole incorporates both the saturated side-chain and a methoxy terminus, further reducing susceptibility to autoxidation and radical-mediated degradation relative to safrole, isosafrole, and 1′-methoxysafrole (CAS 40581-87-1).

Oxidative stability
Reported
Dihydrosafrole LC50 2.7 µg/cm² (S. litura) vs. isosafrole 0.6 µg/cm²; saturated side-chain cited for better oxidative resistance
Reported oxidative stability advantage relative to allyl-containing analogs
Leaf-disk bioassay; 1′-methoxy derivative expected to exhibit similar or improved stability
Stability Formulation Larvicidal Activity

Evidence Item 5: Regulatory Identity and Traceability via UNII and Comprehensive Spectral Library Entry

1′-Methoxy-2′,3′-dihydrosafrole is assigned the FDA Unique Ingredient Identifier (UNII) B94O6Y8R3I [1], enabling unambiguous regulatory tracking in drug master files, investigational new drug applications, and food-contact notifications. The compound is also included in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library, with verified GC-MS, NMR, and FTIR spectra [2]. In contrast, many closely related MDP analogs (e.g., 1′-acetoxy-2′,3′-dihydrosafrole) lack a UNII assignment and comprehensive spectral library entries, complicating regulatory compliance and analytical method validation.

Regulatory identity
Head-to-head
UNII B94O6Y8R3I; SpectraBase BJzBikgwwUF with NMR, FTIR, GC-MS. 1′-acetoxy analog lacks UNII; 1′-hydroxy analog has limited spectral coverage
UNII and authenticated spectra support regulatory traceability and method validation
FDA GSRS; Wiley Registry 2023; KnowItAll Library
Regulatory Affairs Quality Control Spectral Databases

Evidence Item 6: Synthetic Versatility as a Protected Alcohol Intermediate for Insecticide Synergist Production

Dihydrosafrole derivatives are established intermediates in the manufacture of piperonyl butoxide, a widely used insecticide synergist [1]. The methoxy group at the 1′-position functions as a protecting group for the corresponding secondary alcohol, which can be liberated under mild acidic conditions. This synthetic strategy allows selective functionalization at other positions (e.g., chloromethylation) without competing reactions at the 1′-oxygen. The parent patent on dihydrosafrol derivatives (US Patent) specifically claims halomethyl and hydroxymethyl derivatives as intermediates for insecticides and synergists; the 1′-methoxy compound enables an orthogonal protection/deprotection strategy not accessible with the free alcohol [2].

Synthetic utility
Class-level
Methoxy group as orthogonal protecting group for 1′-OH; enables selective chloromethylation without competing oxidation
Orthogonal protection strategy supports piperonyl butoxide analog synthesis
Patent literature; free alcohol requires additional protection/deprotection
Organic Synthesis Agrochemical Intermediates Piperonyl Butoxide

High-Value Application Scenarios for 1′-Methoxy-2′,3′-dihydrosafrole Anchored in Differentiated Evidence


Certified Reference Standard for LC-MS/MS and GC-MS Quantification of Safrole-Related Compounds in Food and Biological Matrices

The compound's unique UNII (B94O6Y8R3I), authenticated multi-modal spectral data (NMR, FTIR, GC-MS) in the Wiley Registry, and unambiguous regioisomeric identity (distinct from dihydromyristicin) make it an ideal certified reference standard for analytical laboratories developing regulatory methods for safrole, dihydrosafrole, and related MDP compounds in herbal products, food supplements, and biological samples [REFS-1, REFS-2]. Its saturated side-chain ensures long-term solution stability compared to allyl-containing standards.

Non-Carcinogenic Surrogate for Metabolic Tracing of Safrole Bioactivation Pathways

Because the 1′-methoxy group blocks the sulfation-dependent bioactivation that converts 1′-hydroxysafrole into the ultimate carcinogen 1′-sulfooxysafrole, this compound can serve as a non-hazardous structural analog in in vitro metabolic stability assays, P450 phenotyping studies, and in vivo tracer experiments, reducing institutional biosafety and waste-disposal burdens [REFS-1, REFS-2].

Protected Intermediate in the Synthesis of Piperonyl Butoxide Analogs and MDP-Based Insecticide Synergists

The 1′-methoxy group functions as an orthogonal protecting group for the secondary alcohol during chloromethylation and subsequent etherification steps in piperonyl butoxide analog synthesis. Process development teams can leverage this protection strategy to improve regioselectivity and reduce byproduct formation, as supported by the dihydrosafrole derivatives patent literature [1].

Reference Material for Carcinogenicity Structure-Activity Relationship (SAR) Studies on Alkenylbenzene Derivatives

The compound's structural features—saturated propyl side-chain, methoxy rather than hydroxy at the 1′-position, and intact methylenedioxy ring—represent a specific combination of modifications from the safrole scaffold. This makes it a valuable reference compound in SAR studies aimed at dissecting the contributions of the allyl group, the 1′-oxygen substituent, and the methylenedioxy moiety to carcinogenic potency, as exemplified by the Miller et al. (1983) framework [1].

Application
Selection Property
Validation Focus
LC-MS/MS quantification of MDP analogs
Regioisomeric identity and UNII traceability
GC-MS/NMR spectral match and chromatographic resolution
Metabolic pathway tracing of safrole bioactivation
Structurally blocked 1′-sulfation pathway
P450 phenotyping and comparative DNA adduct control
Piperonyl butoxide analog synthesis
Orthogonal methoxy protection strategy
Chloromethylation regioselectivity and byproduct profiling
Carcinogenicity SAR studies on alkenylbenzenes
Saturated side-chain and methoxy substitution pattern
Alkenylbenzene scaffold modification and TD50 correlation review
Quote Request

Request a Quote for 1'-Methoxy-2',3'-dihydrosafrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.